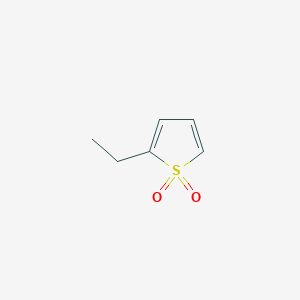
Thiophene, 2-ethyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-ethyl-, 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The 2-ethyl substitution and the 1,1-dioxide functional group make this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiophene, 2-ethyl-, 1,1-dioxide can be synthesized through the oxidation of 2-ethylthiophene. Common oxidizing agents used for this transformation include m-chloroperbenzoic acid (m-CPBA) and dimethyldioxirane (DMD) at low temperatures . The reaction typically involves the addition of the oxidizing agent to a solution of 2-ethylthiophene in an appropriate solvent, followed by stirring at a controlled temperature.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur . The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, DMD
Reduction: Hydrogenation using transition metal catalysts
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Parent thiophene
Substitution: Halogenated or nitrated thiophene derivatives
Applications De Recherche Scientifique
Thiophene, 2-ethyl-, 1,1-dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of thiophene, 2-ethyl-, 1,1-dioxide involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene, 2-methyl-, 1,1-dioxide
- Thiophene, 2-ethyl-, 1-oxide
- Benzothiophene, 1,1-dioxide
Uniqueness
Thiophene, 2-ethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propriétés
Numéro CAS |
101043-44-1 |
|---|---|
Formule moléculaire |
C6H8O2S |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
2-ethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-2-6-4-3-5-9(6,7)8/h3-5H,2H2,1H3 |
Clé InChI |
JVIWTQDFTQIMIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
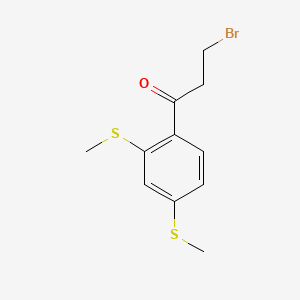
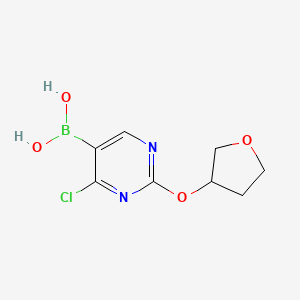

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
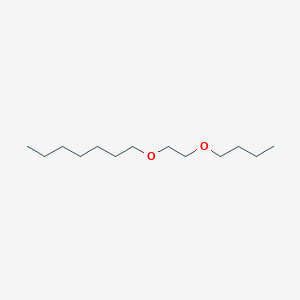
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
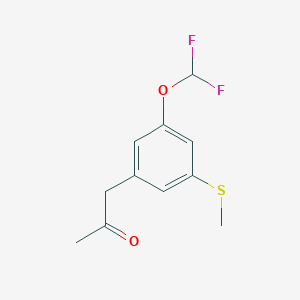
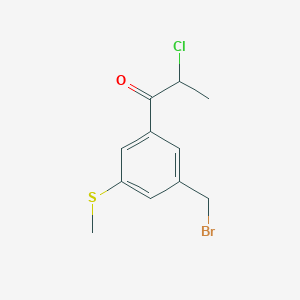
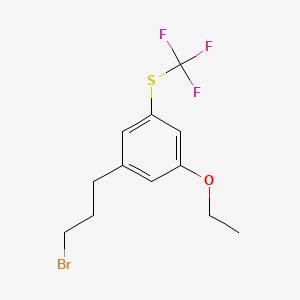
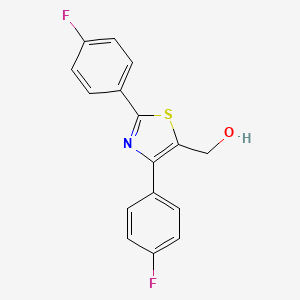
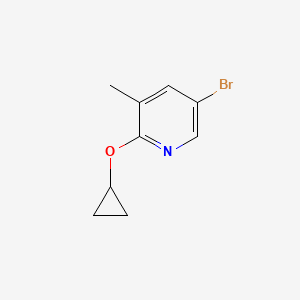
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)

